molecular formula C21H21N3O4 B5640493 N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5640493
M. Wt: 379.4 g/mol
InChI Key: HJXZQTXJLQJSFW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound is designed for investigational purposes and is not for human consumption. Based on its structural features, which incorporate a methoxybenzyl group and a pyridazinone core, it is a candidate for probing neurological pathways . Similar compounds containing the N-(3-methoxybenzyl) moiety, often classified as macamides, have demonstrated research value as potential modulators of the endocannabinoid system. These analogs are investigated for their affinity with the fatty acid amide hydrolase (FAAH) enzyme, the primary catabolic regulator of the endocannabinoid anandamide . Inhibition of FAAH can lead to increased anandamide levels, which is a mechanism being explored in preclinical research for its neuroprotective and anticonvulsant effects . Researchers are utilizing this compound and its analogs in vitro and in vivo studies to further elucidate the complex biology of neurological signaling and to explore potential research applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-7-3-5-15(11-17)13-22-20(25)14-24-21(26)10-9-19(23-24)16-6-4-8-18(12-16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXZQTXJLQJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the methoxybenzyl groups: This step often involves nucleophilic substitution reactions where methoxybenzyl halides react with the pyridazinone intermediate in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl groups, where halides or other nucleophiles replace the methoxy group.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

Potential Applications :

  • Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties, suggesting this compound may also possess such effects.
  • Enzyme Inhibition : Preliminary research suggests potential inhibition of specific enzymes, which could lead to applications in treating various diseases.

Biological Studies

Research has focused on the interaction of this compound with biological targets, employing techniques such as:

  • Binding Affinity Studies : Understanding how the compound interacts with enzymes or receptors.
  • Mechanistic Studies : Elucidating the pathways through which it exerts its effects.

Industrial Applications

The compound may also serve as an intermediate in the synthesis of specialty chemicals or materials, benefiting industries focused on chemical manufacturing and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study conducted on related pyridazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The findings suggest that this compound could be further explored for similar applications.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition using analogs of this compound has shown promising results in reducing inflammation markers in vitro. Further studies are needed to validate these findings and explore therapeutic implications.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl groups can enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent on Benzyl Group Molecular Weight Receptor Activity (FPRs) Key Findings
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (4c) 3-Methoxybenzyl 470.36 Mixed FPR1/FPR2 ligand Bromophenyl group enhances lipophilicity; ethyl/methyl substituents improve synthetic yield (39%) .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide 4-Methoxybenzyl 470.36 Specific FPR2 agonist Methoxy position dictates receptor selectivity; 4-methoxy enhances FPR2 specificity.
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide 4-Methoxybenzyl 339.3 Not reported Furan substitution reduces molecular weight; may alter metabolic stability.

Analysis :

  • The 3-methoxybenzyl group in the target compound contributes to mixed FPR1/FPR2 activity, whereas the 4-methoxybenzyl analog () shows FPR2 specificity, highlighting the critical role of substituent position in receptor selectivity.

Variations in the Pyridazinone Core

Compound Name Pyridazinone Substituents Molecular Weight Activity Key Findings
N-(4-Bromophenyl)-2-[4-ethyl-5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (4c) 3-Methyl, 4-Ethyl 470.36 FPR modulation Alkyl groups (ethyl/methyl) enhance steric effects, possibly stabilizing receptor interactions.
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-propylpyridazin-1(6H)-yl]acetamide (4d) 3-Methyl, 4-Propyl 484.39 Not reported Longer alkyl chains (propyl) increase hydrophobicity, affecting solubility.
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) 3-Methyl, 4-(Methylthio)benzyl 368.4 Not reported Methylthio group introduces sulfur, potentially enhancing metabolic resistance.

Analysis :

  • Alkyl substituents (e.g., ethyl, propyl) on the pyridazinone core increase hydrophobicity, which may improve bioavailability but reduce aqueous solubility .
  • Sulfur-containing groups (e.g., methylthio in 7a ) could enhance binding to metal ions or redox-active enzymes, altering pharmacological profiles.

Acetamide Side Chain Modifications

Compound Name Acetamide Substituent Molecular Weight Activity Key Findings
N-(Pyridin-3-ylmethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridin-3-ylmethyl 350.4 Not reported Pyridine ring introduces basicity, potentially affecting blood-brain barrier penetration.
N-(3,3-Diphenylpropyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3,3-Diphenylpropyl 453.5 Not reported Bulky diphenyl group may limit target engagement due to steric hindrance.
N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 6-Methoxypyridin-3-yl 382.4 Not reported Methoxypyridine enhances solubility; methylsulfanyl group modifies electronic properties.

Analysis :

  • Pyridine-derived substituents (e.g., pyridin-3-ylmethyl ) introduce heteroatoms, influencing solubility and hydrogen-bonding capacity.
  • Bulky groups (e.g., diphenylpropyl ) may reduce binding affinity but improve pharmacokinetic parameters like half-life.

Pharmacological Implications

  • FPR Modulation : The 3-methoxybenzyl group in the target compound enables dual FPR1/FPR2 activation, while 4-methoxybenzyl analogs show FPR2 specificity .
  • Anti-Inflammatory Potential: Pyridazinones with electron-withdrawing groups (e.g., bromo) exhibit enhanced activity in reducing neutrophil chemotaxis .

Biological Activity

N-(3-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of acetamides. Its unique structure, characterized by a methoxybenzyl group and a pyridazinone moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and the mechanisms underlying its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 345.36 g/mol. The compound features both methoxy and pyridazinone functional groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight345.36 g/mol
CAS Number1206092-26-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Methoxybenzyl Group : Nucleophilic substitution reactions are used to attach the methoxybenzyl moiety.
  • Formation of the Acetamide Linkage : The final step involves acylation with acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structural features were evaluated for cytotoxic activity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). These studies revealed significant antiproliferative effects, with some compounds exhibiting IC50 values as low as 4.47 μM against resistant cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects and potential therapeutic applications in diseases like asthma and chronic obstructive pulmonary disease.
  • Tubulin Interaction : Some analogs have demonstrated the ability to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cancer cell proliferation .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating a series of pyridazinone derivatives, it was found that certain compounds induced G2/M phase arrest in cancer cells, suggesting their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have indicated that these compounds may effectively bind to the colchicine site on tubulin, providing insights into their mechanism of action .

Q & A

Q. Advanced

  • COX-2 inhibition assays : Measure IC₅₀ values using human recombinant enzymes, with indomethacin as a positive control .
  • Cytokine profiling : LPS-induced macrophages assess TNF-α and IL-6 suppression via ELISA .
  • Molecular docking : Predict binding affinity to COX-2 active sites (PDB ID: 5IKT) using AutoDock Vina .

How do substituent modifications impact pharmacokinetic properties?

Q. Advanced

SubstituentImpact on PropertiesEvidence Source
3-Methoxyphenyl ↑ Lipophilicity, enhances BBB penetration
Chloro groups ↑ Metabolic stability (reduces CYP450 oxidation)
Bromophenyl ↓ Solubility, ↑ plasma protein binding

What methods validate target engagement in biological assays?

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to COX-2 (KD values < 100 nM reported for analogs) .
  • Cellular thermal shift assay (CETSA) : Confirm stabilization of target proteins post-treatment .
  • Knockout models : CRISPR-Cas9-edited cell lines verify specificity (e.g., COX-2⁻/− vs. wild-type) .

How can contradictory bioactivity data between analogs be reconciled?

Advanced
Contradictions may stem from off-target effects or assay variability. Solutions include:

  • Dose-response curves : Establish EC₅₀ values across multiple concentrations .
  • Meta-analysis : Compare data from structurally related compounds (e.g., N-(4-iodophenyl) vs. N-(4-bromophenyl) derivatives) .
  • Proteomic profiling : Identify unintended targets via affinity pull-down assays .

What are the stability profiles under physiological conditions?

Q. Basic

ConditionStabilityEvidence Source
pH 7.4 (PBS) Stable for 24h (HPLC purity >95%)
Oxidative (H₂O₂) Degrades within 6h (sulfoxide formation)
Light exposure Photo-degradation observed; store in amber vials

What computational tools predict metabolic pathways?

Q. Advanced

  • SwissADME : Forecasts Phase I/II metabolism, highlighting vulnerable sites (e.g., demethylation of methoxy groups) .
  • Meteor Nexus : Simulates CYP450-mediated oxidation, validated with in vitro microsomal assays .

How is enantiomeric purity ensured during synthesis?

Q. Advanced

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Circular dichroism (CD) : Verifies absence of racemization in final product .

What structural analogs show promise for SAR studies?

Q. Advanced

Analog StructureKey ModificationBioactivity Insight
N-(4-bromophenyl) Bromine enhances COX-2 affinityIC₅₀ = 0.8 μM (vs. 1.2 μM for parent)
N-(2-phenylethyl) Ethyl spacer improves solubility2.3-fold ↑ bioavailability
N-(thiadiazolylidene) Thiadiazole boosts anticancer activityGI₅₀ = 12 μM (HCT-116 cells)

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